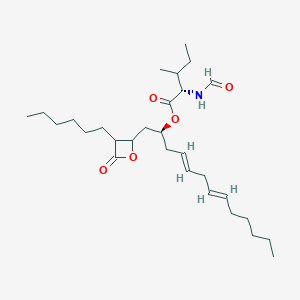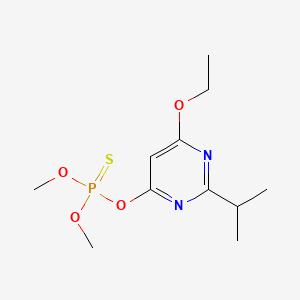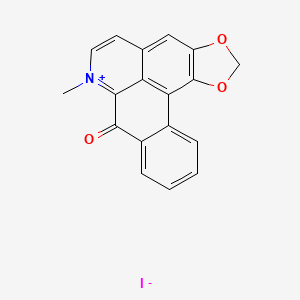
Levdobutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levdobutamine is an investigational drug that acts as a beta-adrenoceptor agonist selective for the beta1-subtype. It is primarily known for its cardiotonic properties, which means it has the ability to increase the strength of the heart’s contractions . The molecular formula of this compound is C18H23NO3, and it has a molecular weight of 301.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levdobutamine typically involves the reduction of an alkyl carbonyl group to a primary alcohol using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in the presence of acidic additives such as acetic acid. This reaction can be carried out in various solvents, including diglyme, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves the preparation of injectable solutions. For instance, dobutamine, a related compound, is prepared in 10 mg/mL solutions using 5% dextrose (D5W) or normal saline (NS) as diluents. These solutions are stored in polypropylene syringes or cyclic-olefin-copolymer vials to ensure long-term stability .
Chemical Reactions Analysis
Types of Reactions
Levdobutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The reduction of this compound involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4 or KBH4.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and potassium borohydride (KBH4) are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce primary alcohols.
Scientific Research Applications
Levdobutamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study beta-adrenoceptor agonists and their interactions with various receptors.
Biology: this compound is investigated for its effects on cellular signaling pathways and its potential role in modulating heart function.
Mechanism of Action
Levdobutamine exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . The primary molecular target of this compound is the beta-1 adrenergic receptor, which is part of the G protein-coupled receptor (GPCR) family .
Comparison with Similar Compounds
Similar Compounds
Dobutamine: A beta-1 agonist used to treat cardiac decompensation.
Levosimendan: An inodilator used in the treatment of heart failure.
Uniqueness of Levdobutamine
This compound is unique in its selective action on beta-1 adrenergic receptors, which makes it a potent cardiotonic agent with minimal effects on heart rate and blood pressure . This selectivity distinguishes it from other beta-agonists like dobutamine, which may have broader effects on beta-2 and alpha receptors .
Properties
CAS No. |
61661-06-1 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
JRWZLRBJNMZMFE-ZDUSSCGKSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
61661-06-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levdobutamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















